L-Valinamide Hydrochloride: A Comprehensive Technical Guide
L-Valinamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of L-Valinamide hydrochloride. The information is curated for professionals in research and development, offering data-driven insights and standardized experimental methodologies.
Chemical Identity and Properties
L-Valinamide hydrochloride is the hydrochloride salt of L-valinamide, the amide derivative of the essential amino acid L-valine. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is utilized in biochemical research.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 3014-80-0 |
| Molecular Formula | C₅H₁₂N₂O·HCl |
| Molecular Weight | 152.62 g/mol [1] |
| IUPAC Name | (2S)-2-amino-3-methylbutanamide;hydrochloride |
| Synonyms | (2S)-2-Amino-3-methylbutanamide hydrochloride, L-Val-NH2·HCl, H-Val-NH2·HCl |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 266-270 °C[1][2] |
| Boiling Point | 273.6°C at 760 mmHg (for the free base)[3] |
| Solubility | Soluble in water. Soluble in methanol (50 mg/mL, clear, colorless solution).[2] |
| pKa | Data not available. See section 2.3 for determination protocol. |
| Optical Rotation | [α]25/D +25.8°, c = 1 in H₂O[1] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical and chemical properties of L-Valinamide hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of L-Valinamide hydrochloride can be determined using a standard capillary melting point apparatus.[1][2][4]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry L-Valinamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of L-Valinamide hydrochloride in water can be determined using the shake-flask method.[5][6][7][8]
Methodology:
-
Preparation: An excess amount of L-Valinamide hydrochloride is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of L-Valinamide hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of the ionizable groups in L-Valinamide hydrochloride can be determined by potentiometric titration.[9][10][11][12]
Methodology:
-
Solution Preparation: A known concentration of L-Valinamide hydrochloride is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.
Purity Assessment (HPLC)
The purity of L-Valinamide hydrochloride can be assessed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3][13][14][15]
Methodology:
-
Sample Preparation: A solution of L-Valinamide hydrochloride is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Synthesis and Applications
General Synthesis Pathway
L-Valinamide hydrochloride is typically synthesized from its parent amino acid, L-valine. A general synthetic route involves the protection of the amino group, activation of the carboxyl group, amidation, and subsequent deprotection.
Key Applications
L-Valinamide hydrochloride is a versatile building block with applications in several areas of research and development.
Stability and Storage
Amine hydrochloride salts are generally more stable than their corresponding free amines. L-Valinamide hydrochloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration (2-8 °C) is often recommended. As with many amine salts, it is important to protect it from moisture.
Safety Information
L-Valinamide hydrochloride should be handled in accordance with good laboratory practices. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. byjus.com [byjus.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. who.int [who.int]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. Titration Curve of Amino Acids [pw.live]
- 13. benchchem.com [benchchem.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
